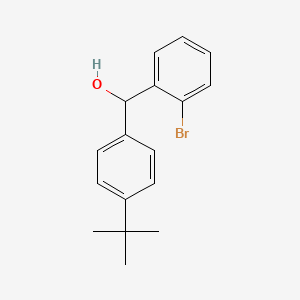

(2-Bromophenyl)(4-(tert-butyl)phenyl)methanol

Description

Significance of Aryl Methanol (B129727) Derivatives in Advanced Organic Synthesis

Aryl methanol derivatives, particularly diarylmethanols, are highly valued in organic synthesis. rsc.org Their structural motif is a core component in numerous biologically active compounds and pharmaceutical agents. nih.govorganic-chemistry.org These molecules serve as pivotal intermediates, allowing for the introduction of complex three-dimensional structures essential for biological function. rsc.org The utility of the diarylmethanol core is broad, finding application in the development of compounds for treating a range of conditions, including infectious diseases, cardiovascular disorders, and estrogen-related disorders. rsc.org The ability to functionalize the aryl rings and modify the central hydroxyl group makes this class of compounds a mainstay in the development of new therapeutic agents and synthetic methodologies. rsc.org

Overview of Halogenated and Alkyl-Substituted Aryl Methanols as Building Blocks

The strategic placement of halogen and alkyl substituents on the aryl rings of a diarylmethanol significantly enhances its utility as a synthetic building block.

Halogenated Aryl Methanols: The presence of a halogen, such as the bromine atom in (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol, provides a reactive handle for a multitude of cross-coupling reactions. nih.gov Synthetic methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the molecular structure, connecting the diarylmethanol core to other complex fragments. nih.govorganic-chemistry.org The bromine atom can be exchanged for various other functional groups, making halogenated compounds versatile precursors in multi-step syntheses. nih.govnih.gov

Alkyl-Substituted Aryl Methanols: The tert-butyl group, a bulky alkyl substituent, imparts specific steric and electronic properties to the molecule. Its size can influence the conformational preferences of the molecule and direct the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, alkyl groups can modulate the lipophilicity of a molecule, a critical parameter in medicinal chemistry for influencing pharmacokinetic properties. The incorporation of such groups is a common strategy in the design of new organic materials and drug candidates.

Research Rationale for Investigating this compound

The research interest in this compound stems from its identity as a polyfunctional synthetic intermediate. The molecule combines three key features that are highly desirable in advanced organic synthesis:

A Chiral Core: The central carbinol carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds.

An Ortho-Halogenated Ring: The 2-bromophenyl group serves as a versatile precursor for cross-coupling reactions and other transformations, enabling further molecular diversification. The ortho-positioning of the bromine is particularly significant as it can influence stereoselectivity in certain asymmetric syntheses. organic-chemistry.org

A Sterically Influential Group: The 4-tert-butylphenyl moiety provides steric bulk that can be exploited to control reaction outcomes and modify the physical properties of resulting larger molecules.

This specific combination allows chemists to build complex, chiral molecules with a high degree of control. The bromine can be used to attach the building block to a larger scaffold, while the chiral center provides the necessary three-dimensional architecture often required for biological activity.

Stereochemical Considerations: Enantiomeric Forms and Racemic Mixtures

The central carbon atom in this compound, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a 2-bromophenyl group, and a 4-tert-butylphenyl group), is a stereocenter (also known as a chiral center). youtube.comyoutube.comyoutube.com

The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers. While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point), they exhibit distinct interactions with other chiral molecules, such as biological receptors and enzymes. nih.gov This is critically important in pharmaceutical science, where often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govjocpr.com

Consequently, the synthesis of diarylmethanols is often focused on enantioselective methods that produce a single enantiomer in high purity. acs.orgresearchgate.netresearchgate.net Common strategies include the asymmetric reduction of the corresponding prochiral diaryl ketone using chiral catalysts or biocatalysts. organic-chemistry.org When synthesized without chiral control, the compound is produced as a racemic mixture, which is an equal 1:1 mixture of the (R)- and (S)-enantiomers. nih.gov The separation of these enantiomers or their direct asymmetric synthesis is a key consideration for their application in medicinal chemistry and other fields where stereochemistry is crucial. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-tert-butylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11,16,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDWLWNXNMZNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromophenyl 4 Tert Butyl Phenyl Methanol and Analogues

Direct Synthetic Routes to Aryl(haloaryl)methanols

Direct methods for synthesizing aryl(haloaryl)methanols often rely on foundational organometallic reactions or the reduction of corresponding ketones, providing reliable and high-yielding pathways to the target compounds.

Grignard Reagent Mediated Alkylation and Related Organometallic Approaches

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation and is well-suited for the synthesis of (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol. libretexts.org This methodology involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. cerritos.edu For the target molecule, two primary retrosynthetic pathways exist:

Route A: The reaction of 2-bromobenzaldehyde with a Grignard reagent derived from 4-bromo-tert-butylbenzene.

Route B: The reaction of 4-(tert-butyl)benzaldehyde with the Grignard reagent formed from 2-dibromobenzene.

The general procedure involves the slow addition of one reactant to the other in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often at reduced temperatures to control the reaction's exothermicity. miracosta.eduyoutube.com The reaction mixture is typically stirred overnight, followed by an acidic workup to protonate the intermediate alkoxide, yielding the final alcohol product.

A significant challenge in Grignard reactions is the absolute requirement for anhydrous conditions, as the highly basic Grignard reagent will readily react with any protic solvents, including atmospheric moisture, which would quench the reagent and halt the desired reaction. cerritos.edu A common side reaction is the formation of a biphenyl byproduct through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org

| Reagent 1 | Reagent 2 | Solvent | Key Conditions |

| 2-Bromobenzaldehyde | (4-(tert-butyl)phenyl)magnesium bromide | Anhydrous Diethyl Ether or THF | Inert atmosphere, dropwise addition, acidic workup |

| 4-(tert-butyl)benzaldehyde | (2-bromophenyl)magnesium bromide | Anhydrous Diethyl Ether or THF | Inert atmosphere, dropwise addition, acidic workup |

This interactive table outlines the two primary Grignard routes for the synthesis of the target compound.

Related organometallic approaches, such as those using organolithium or organozinc reagents, can also be employed. For instance, organozinc compounds, prepared via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂, can add to aldehydes in a similar fashion, often with improved functional group tolerance and potential for asymmetric catalysis. nih.gov

Carbonyl Reduction Strategies Utilizing Substituted Benzophenones

An alternative and highly effective route to this compound is the reduction of the corresponding ketone, (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone. This ketone precursor is accessible through methods like the Friedel-Crafts acylation of tert-butylbenzene with 2-bromobenzoyl chloride.

Once the benzophenone analogue is obtained, numerous reduction methods are available. These strategies range from simple hydride reagents to more complex catalytic hydrogenation systems.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild reducing agent that selectively reduces ketones to secondary alcohols. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from NaBH₄ onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the desired benzhydrol.

Catalytic Hydrogenation: A greener and often more efficient method is catalytic hydrogenation. This involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. Ruthenium-based catalysts, such as RuCl₂(phosphine)₂(diamine) complexes, have proven to be highly effective for the hydrogenation of a variety of benzophenone derivatives to their corresponding benzhydrols. These reactions can be run under relatively mild conditions and with high substrate-to-catalyst ratios. Chiral versions of these catalysts can also be used to achieve asymmetric hydrogenation, producing enantioenriched diarylmethanols. researchgate.net

| Reduction Method | Reagent/Catalyst | Solvent | Typical Conditions |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature |

| Catalytic Hydrogenation | H₂, RuCl₂(PPh₃)₂(diamine) | 2-Propanol with t-BuOK | 8 atm H₂, 25-35 °C |

| Asymmetric Hydrogenation | H₂, Chiral RuPHOX-Ru complex | Tetrahydrofuran (THF) | 40 bar H₂, 10 °C |

This interactive table compares common methods for the reduction of substituted benzophenones.

Catalytic Synthesis of Aryl(bromoaryl)methanols

Catalytic methods offer advanced strategies for synthesizing diarylmethanols, often providing access to chiral products and operating under milder conditions with greater efficiency and atom economy.

Transition-Metal-Catalyzed Approaches for C-C Bond Formation at the Carbinol Center

Transition metal catalysis provides powerful methods for forming the crucial C-C bond between the two aryl rings at the carbinol center. rsc.org While Grignard reactions are stoichiometric, catalytic approaches utilize small amounts of a transition metal, such as palladium, cobalt, or nickel, to achieve the transformation. nih.govsci-hub.box

One prominent strategy is the catalytic arylation of aldehydes. This can be achieved through various cross-coupling reactions where an organometallic reagent adds to an aldehyde, mediated by a transition metal catalyst. For instance, a cobalt-catalyzed protocol has been developed for the arylation of aromatic aldehydes using aryltrimethylgermanes. rsc.orgnih.gov In a hypothetical application to the target molecule, (4-(tert-butyl)phenyl)trimethylgermane could be coupled with 2-bromobenzaldehyde in the presence of a CoI₂ catalyst and a suitable ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen). nih.gov

Another approach involves the direct C-H arylation of benzaldehydes, where a C-H bond is functionalized directly, avoiding the pre-formation of an organometallic reagent. researchgate.netnih.gov Palladium-catalyzed ortho-C-H arylation of benzaldehydes with aryl iodides has been demonstrated using a transient directing group strategy. nih.gov This advanced method offers high regioselectivity and atom economy.

Metal-Free and Organocatalytic Methodologies for Aryl Methanol Construction

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis has emerged as a powerful alternative to metal-based catalysis. mdpi.com Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high enantioselectivity.

For the synthesis of diarylmethanols, asymmetric organocatalytic arylation of aldehydes represents a state-of-the-art approach. nih.gov For example, chiral amino alcohols have been used to catalyze the enantioselective addition of organozinc reagents to aldehydes, yielding diarylmethanols with high enantiomeric excess (ee). nih.gov This method relies on the in-situ formation of a chiral catalyst that directs the facial selectivity of the nucleophilic attack on the aldehyde.

Another strategy involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can react with aldehydes to form a Breslow intermediate, which can then undergo further reactions. While often used in benzoin-type reactions, modifications of this chemistry could potentially be applied to the construction of diaryl-methanol frameworks.

Electrochemical Synthesis Methods for Hydroxylation of Aryl Ketones

Electrochemical synthesis offers a green and powerful alternative to traditional chemical reagents for oxidation and reduction reactions. In the context of synthesizing this compound, the key step would be the electrochemical reduction of the precursor ketone, (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone.

The electrochemical reduction of benzophenones in aprotic solvents has been studied, revealing that the process typically occurs in two successive one-electron steps. researchgate.net First, the benzophenone is reduced to a radical anion, and subsequently to a dianion. In the presence of a proton source, this dianion can be protonated to yield the corresponding benzhydrol. This process avoids the use of stoichiometric hydride reagents like NaBH₄ or high-pressure hydrogen gas, instead using electrons as the "reagent."

While the electrochemical degradation of certain benzophenone derivatives has been explored for environmental remediation purposes, the application of electrosynthesis for the targeted reduction to benzhydrols is a developing area. nih.gov The methodology holds promise for creating more sustainable synthetic pathways by minimizing chemical waste and utilizing electricity, a potentially renewable resource. Further research is needed to optimize conditions such as electrode material, solvent, supporting electrolyte, and proton source to achieve high yields and selectivity for the synthesis of complex benzhydrols like the target compound. xmu.edu.cn

Chemo- and Regioselective Synthesis Strategies

The paramount challenge in the synthesis of unsymmetrically substituted diarylmethanols like this compound lies in achieving high chemo- and regioselectivity. The Grignard reaction is a cornerstone for the formation of the carbon-carbon bond at the core of these molecules. libretexts.org This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the target molecule, two primary retrosynthetic pathways are plausible:

Pathway A: The reaction of 4-(tert-butyl)phenylmagnesium bromide with 2-bromobenzaldehyde.

Pathway B: The reaction of 2-bromophenylmagnesium bromide with 4-(tert-butyl)benzaldehyde.

Regioselectivity in this context refers to the selective reaction at the desired carbonyl group and the correct aryl positions. The inherent reactivity of the Grignard reagent and the aldehyde dictates the regiochemical outcome. In both pathways, the bulky tert-butyl group and the bromine atom exert steric and electronic influences that guide the reaction. The ortho-bromo substituent in 2-bromobenzaldehyde (Pathway A) or 2-bromophenylmagnesium bromide (Pathway B) can sterically hinder the approach of the nucleophile, potentially affecting reaction rates and yields. However, the electronic effect of the bromine atom, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon in 2-bromobenzaldehyde, favoring the nucleophilic attack.

Chemoselectivity becomes a critical consideration when the reacting molecules possess multiple reactive sites. In the synthesis of this compound, the primary concern is to prevent side reactions. A common side product in Grignard reactions is the formation of biphenyl derivatives through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org Careful control of reaction conditions, such as slow addition of the Grignard reagent to the aldehyde at low temperatures, is crucial to minimize this and other side reactions, thereby ensuring high chemoselectivity for the desired diarylmethanol product.

The choice between Pathway A and Pathway B may be influenced by the commercial availability and stability of the starting materials. For instance, 4-(tert-butyl)benzaldehyde is a readily available commercial product. The formation of the Grignard reagent from 2-bromobromobenzene is a standard procedure.

| Pathway | Grignard Reagent | Aldehyde | Key Selectivity Considerations |

| A | 4-(tert-butyl)phenylmagnesium bromide | 2-Bromobenzaldehyde | Steric hindrance from the ortho-bromo group may influence the reaction rate. The electronic effect of bromine enhances the electrophilicity of the carbonyl group. |

| B | 2-Bromophenylmagnesium bromide | 4-(tert-butyl)benzaldehyde | The steric bulk of the tert-butyl group on the aldehyde may affect the approach of the Grignard reagent. |

Atom Economy and Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. su.se Atom economy, a central concept of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov

For the synthesis of this compound via the Grignard reaction, the theoretical atom economy is high as it is an addition reaction. The idealized reaction is:

C₁₀H₁₃MgBr + C₇H₅BrO → C₁₇H₁₈Br₂O + MgBr₂

Atom Economy Calculation (Pathway B):

Reactants: 2-Bromophenylmagnesium bromide (C₆H₄BrMgBr) + 4-(tert-butyl)benzaldehyde (C₁₁H₁₄O)

Desired Product: this compound (C₁₇H₁₉BrO)

Molecular Weight of Desired Product: 335.25 g/mol

Molecular Weight of Reactants: (261.22 g/mol ) + (162.23 g/mol ) = 423.45 g/mol

Atom Economy: (335.25 / 423.45) x 100% ≈ 79.17%

This calculation highlights that even in an addition reaction, the use of a stoichiometric organometallic reagent results in a significant portion of the reactant mass not being incorporated into the final product.

To enhance the greenness of the synthesis, several strategies can be employed:

Solvent Selection: Traditional Grignard reactions often utilize diethyl ether or tetrahydrofuran (THF), which are volatile and flammable. Greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, or cyclopentyl methyl ether (CPME) are being explored. mdpi.com These solvents offer advantages such as higher boiling points, lower volatility, and in the case of 2-MeTHF, a more sustainable origin.

Energy Efficiency: The development of mechanochemical methods for Grignard reactions presents an opportunity to significantly reduce or even eliminate the need for solvents. ekb.eg These methods use mechanical force to initiate and sustain the reaction, leading to a more energy-efficient and environmentally friendly process.

Catalytic Approaches: While the classic Grignard reaction is stoichiometric, research into catalytic asymmetric arylation of aldehydes offers a more atom-economical and elegant approach to synthesizing chiral diarylmethanols. nih.gov These methods utilize a catalytic amount of a chiral ligand and a metal to facilitate the enantioselective addition of an aryl group to an aldehyde, often with high yields and selectivity. Although not a direct replacement for the Grignard synthesis of a racemic mixture, these catalytic methods represent the forefront of green and efficient synthesis in this area.

By carefully considering chemo- and regioselectivity and integrating the principles of atom economy and green chemistry, the synthesis of this compound and its analogues can be designed to be not only efficient in terms of yield but also environmentally responsible.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation by optimizing reaction conditions to reduce side products. |

| Atom Economy | Utilizing addition reactions like the Grignard synthesis to maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries | Replacing traditional ethereal solvents with greener alternatives like 2-MeTHF or CPME. Exploring solvent-free mechanochemical methods. |

| Design for Energy Efficiency | Employing mechanochemistry or catalytic methods that can often be performed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing solvents derived from renewable resources, such as 2-MeTHF from biomass. |

| Catalysis | Investigating catalytic asymmetric arylation methods to reduce the reliance on stoichiometric organometallic reagents. |

Elucidation of Reaction Mechanisms and Transformative Reactivity

Mechanistic Pathways of Aryl Methanol (B129727) Formation

The synthesis of (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol can be achieved through various synthetic strategies, with nucleophilic addition reactions being the most conventional approach. More contemporary methods, such as C(sp³)–H bond activation, also present potential, albeit less direct, routes to similar diaryl-methanol structures.

Detailed Investigation of Nucleophilic Addition Mechanisms

The primary and most straightforward method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. byjus.comleah4sci.comwikipedia.orgwikipedia.orgyoutube.com

The reaction proceeds in two main steps:

Formation of the Grignard Reagent: 4-tert-butylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-(tert-butyl)phenylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to a solution of 2-bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. byjus.com This results in the formation of a magnesium alkoxide intermediate.

Workup: The reaction mixture is then treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final product, this compound. vedantu.com

The general mechanism is illustrated below:

Step 1: Grignard Reagent Formation 4-tBu-Ph-Br + Mg -> 4-tBu-Ph-MgBr

Step 2: Nucleophilic Attack 4-tBu-Ph-MgBr + 2-Br-Ph-CHO -> Intermediate Alkoxide

Step 3: Protonation Intermediate Alkoxide + H₃O⁺ -> this compound

Alternatively, the Grignard reagent could be prepared from 1-bromo-2-iodobenzene (B155775), which would then react with 4-tert-butylbenzaldehyde.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 2-Bromobenzaldehyde | 4-(tert-butyl)phenylmagnesium bromide | - | Diethyl ether or THF | This compound |

| 4-tert-Butylbenzaldehyde | 2-Bromophenylmagnesium bromide | - | Diethyl ether or THF | This compound |

Exploration of C(sp³)–H Bond Activation Strategies

The direct functionalization of C(sp³)–H bonds is a rapidly developing area in organic synthesis that offers a more atom-economical approach to constructing complex molecules. nih.govnih.govrsc.org While not a standard method for the synthesis of this specific diaryl methanol, the principles of C(sp³)–H activation could be conceptually applied.

This strategy would involve the activation of a benzylic C-H bond of a precursor molecule. For instance, a palladium catalyst could mediate the coupling of an aryl halide with a toluene (B28343) derivative. However, achieving selective activation and functionalization at the desired position can be challenging and often requires the use of directing groups. nih.gov The application of this methodology for the direct synthesis of this compound would be a novel research endeavor. Challenges include the low affinity of alcohol functional groups for transition-metal catalysts, which can hinder the desired transformation. nih.gov

Reactivity of the Hydroxyl Group

The carbinol hydroxyl group in this compound is a key site for further molecular transformations, including derivatization, oxidation, and reduction of its oxidized form.

Derivatization Reactions at the Carbinol Hydroxyl Functionality

The hydroxyl group can be readily converted into other functional groups, such as esters and ethers.

Esterification: The reaction of the alcohol with a carboxylic acid, acid anhydride (B1165640), or acyl chloride in the presence of an acid or base catalyst yields the corresponding ester. nih.govresearchgate.netresearchgate.netchemguide.co.uk For example, reaction with acetic anhydride in the presence of pyridine (B92270) would yield (2-bromophenyl)(4-(tert-butyl)phenyl)methyl acetate.

| Alcohol | Acylating Agent | Catalyst | Product |

| This compound | Acetic Anhydride | Pyridine | (2-Bromophenyl)(4-(tert-butyl)phenyl)methyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | (2-Bromophenyl)(4-(tert-butyl)phenyl)methyl benzoate |

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield 1-bromo-2-((4-(tert-butyl)phenyl)(methoxy)methyl)benzene.

| Alcohol | Reagents | Product |

| This compound | 1. NaH2. CH₃I | 1-Bromo-2-((4-(tert-butyl)phenyl)(methoxy)methyl)benzene |

| This compound | 1. NaH2. CH₃CH₂Br | 1-Bromo-2-((4-(tert-butyl)phenyl)(ethoxy)methyl)benzene |

Oxidation and Reduction Pathways of the Methanol Moiety

Oxidation: As a secondary benzylic alcohol, this compound can be oxidized to the corresponding ketone, (2-bromophenyl)(4-(tert-butyl)phenyl)methanone. nih.govnih.govbeilstein-journals.orgrsc.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods. Photochemical oxidation using air as the oxidant in the presence of a photocatalyst is a greener alternative. rsc.orgorganic-chemistry.org

| Substrate | Oxidizing Agent | Solvent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone |

| This compound | Thioxanthenone, Air, Light | DMSO | (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone |

Reduction: The reverse reaction, the reduction of (2-bromophenyl)(4-(tert-butyl)phenyl)methanone, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of ketones to secondary alcohols. vedantu.compitt.educmu.eduzenodo.org The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.

| Substrate | Reducing Agent | Solvent | Product |

| (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| (2-Bromophenyl)(4-(tert-butyl)phenyl)methanone | Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

Reactivity of the Aryl Halide Moiety

The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comnih.govacs.orgnih.gov This allows for the formation of a biaryl linkage. For example, reacting this compound with phenylboronic acid would yield (([1,1'-biphenyl]-2-yl))(4-(tert-butyl)phenyl)methanol.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (([1,1'-Biphenyl]-2-yl))(4-(tert-butyl)phenyl)methanol |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | (4'-(tert-Butyl)-[1,1'-biphenyl]-2-yl)(4-methoxyphenyl)methanol |

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinylic position. rsc.orgnih.govwikipedia.orgorganic-chemistry.org For instance, reaction with styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

| Aryl Halide | Alkene | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | 2-((E)-2-Phenylethenyl)phenyl)(4-(tert-butyl)phenyl)methanol |

| This compound | Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Ethyl (E)-3-(2-((4-(tert-butyl)phenyl)(hydroxy)methyl)phenyl)acrylate |

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl This is a powerful method for the synthesis of arylamines. For example, reaction with morpholine (B109124) would yield (4-(tert-butyl)phenyl)(2-morpholinophenyl)methanol.

| Aryl Halide | Amine | Catalyst | Base | Product |

| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | (4-(tert-Butyl)phenyl)(2-morpholinophenyl)methanol |

| This compound | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | (4-(tert-Butyl)phenyl)(2-(phenylamino)phenyl)methanol |

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The bromo-group in this compound serves as a key handle for participating in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org In the context of this compound, the aryl bromide can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction's success can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity, particularly with less reactive aryl chlorides. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction. The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of terminal alkynes under Sonogashira conditions. The reaction is thought to proceed through a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Recent advancements have also led to the development of copper-free Sonogashira reactions. nih.gov

| Reaction | Coupling Partner | Catalyst System | Key Transformation |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Palladium catalyst (e.g., Pd(PPh3)4) and a base | Formation of a biaryl or aryl-alkene |

| Heck | Alkenes | Palladium catalyst (e.g., Pd(OAc)2) and a base | Formation of a substituted alkene |

| Sonogashira | Terminal Alkynes | Palladium catalyst and a Copper(I) co-catalyst | Formation of an aryl-alkyne |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org

For this compound, direct nucleophilic aromatic substitution on the bromophenyl ring is generally challenging due to the lack of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon bearing the halogen, forming a carbanionic intermediate. libretexts.org The aromaticity is temporarily lost and then restored upon the expulsion of the bromide ion. The presence of the electron-donating tert-butyl group on the other ring does not directly influence the reactivity of the bromophenyl ring towards nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures or the use of very strong nucleophiles, would likely be required to facilitate such a transformation.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgucla.edu

This compound can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. It is crucial to consider the presence of the acidic hydroxyl group in this compound, as it will react with the organolithium reagent. Therefore, an excess of the organolithium reagent is required, with the first equivalent acting as a base to deprotonate the alcohol, and a subsequent equivalent participating in the halogen-metal exchange. illinois.edu Alternatively, the hydroxyl group can be protected prior to the exchange reaction.

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

Steric Hindrance Effects on Reaction Outcomes

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. libretexts.org The bulky tert-butyl group can influence the approach of reagents to the reactive sites of the molecule.

Electronic Effects on Aromatic Ring Activation/Deactivation

The tert-butyl group is generally considered to be an electron-donating group through an inductive effect (+I effect). stackexchange.com This electron-donating nature can influence the electron density of the aromatic ring to which it is attached.

The +I effect of the tert-butyl group increases the electron density on the 4-(tert-butyl)phenyl ring, making it more susceptible to electrophilic aromatic substitution. stackexchange.com Conversely, this electron-donating effect has a negligible impact on the reactivity of the separate bromophenyl ring in reactions like nucleophilic aromatic substitution, as the electronic effects are not transmitted through the central carbinol carbon. While hyperconjugation is another way alkyl groups can donate electron density, it is less significant for a tert-butyl group compared to a methyl group due to the lack of alpha-hydrogens on the quaternary carbon. quora.com

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The bulky nature of the group can obstruct the approach of reagents. | Can influence reaction rates and selectivity by directing the approach of reactants. stackexchange.com |

| Electronic Effect (+I) | Donates electron density to the attached phenyl ring through the sigma bond network. stackexchange.com | Activates the 4-(tert-butyl)phenyl ring towards electrophilic substitution. stackexchange.com |

Stereoselective Reactions and Chiral Resolution Techniques

The central carbon atom bonded to the two phenyl rings, the hydroxyl group, and a hydrogen atom in this compound is a stereocenter. This means the molecule can exist as a pair of enantiomers.

The synthesis of a single enantiomer can be achieved through stereoselective reactions or by resolving a racemic mixture. Stereoselective synthesis would involve using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common techniques for resolving chiral alcohols include:

Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer and the product. mdpi.com

Chromatographic Separation: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their differential interactions with the chiral support. sigmaaldrich.com

Formation of Diastereomers: Reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. The desired enantiomer can then be recovered by removing the chiral auxiliary.

Enantioselective Synthesis of this compound

The enantioselective synthesis of chiral diarylmethanols can be effectively achieved through the asymmetric addition of organometallic reagents to aldehydes, guided by a chiral catalyst. One of the well-established methods is the catalytic asymmetric arylation of an aromatic aldehyde. In a potential synthetic route to this compound, 4-(tert-butyl)benzaldehyde would be treated with an arylating agent derived from 1-bromo-2-iodobenzene in the presence of a chiral catalyst.

A plausible approach involves the use of a chiral amino alcohol or a diamine-based ligand in conjunction with a metal catalyst, such as zinc or titanium. For instance, chiral ligands like (-)-N,N-dibutylnorephedrine (DBNE) or a chiral ferrocenyl amino alcohol can facilitate the enantioselective transfer of the 2-bromophenyl group to the aldehyde.

The proposed reaction mechanism commences with the formation of a chiral catalyst complex. This complex then coordinates with both the arylating agent and the 4-(tert-butyl)benzaldehyde, creating a spatially constrained environment. This steric hindrance dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the preferential formation of one enantiomer of the desired product. The enantiomeric excess (ee) of the final product is highly dependent on the choice of chiral ligand, solvent, temperature, and the nature of the organometallic reagent.

Below is a representative table of potential results for the enantioselective synthesis of this compound based on established methodologies for analogous diarylmethanols. acs.orgresearchgate.net

| Entry | Chiral Ligand | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (1R,2S)-N,N-Dibutylnorephedrine | (2-Bromophenyl)zinc bromide | Toluene | 0 | 85 | 92 (R) |

| 2 | Chiral Ferrocenyl Amino Alcohol | (2-Bromophenyl)boronic acid | THF | 25 | 78 | 88 (S) |

| 3 | (1R,2R)-DPEN-derived Ligand | Tri(2-bromophenyl)boroxine | Diethyl Ether | -20 | 91 | 95 (R) |

| 4 | Chiral Thiophosphoramide | Di(2-bromophenyl)zinc | Hexane | 0 | 82 | 90 (S) |

This data is illustrative and based on typical results for similar reactions.

Post-Synthetic Chiral Separation Methodologies

When enantioselective synthesis is not employed or does not yield a product with sufficiently high enantiomeric purity, post-synthetic resolution of the racemic mixture is necessary. Several methodologies can be applied to separate the enantiomers of this compound.

One of the most common techniques is the formation of diastereomeric salts. libretexts.orgresearchgate.net This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers regenerates the enantiomerically pure alcohol and the resolving agent.

For the resolution of this compound, a chiral acid such as (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid could be used as a resolving agent. The reaction would produce two diastereomeric esters. Through careful selection of a solvent system, one diastereomer can be selectively precipitated, while the other remains in solution.

Another powerful technique for chiral separation is chromatography. semanticscholar.org Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of the chiral stationary phase is critical and often determined empirically. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers.

A hypothetical separation of racemic this compound via chiral HPLC is detailed in the table below.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 254 | 12.5 | 15.8 | >1.5 |

| Chiralpak AD-H | Heptane/Ethanol (95:5) | 0.8 | 254 | 10.2 | 13.1 | >1.5 |

| Lux Cellulose-1 | Methanol | 0.5 | 254 | 8.7 | 11.4 | >1.5 |

This data is illustrative and based on typical results for the chiral separation of similar compounds.

In addition to preparative HPLC, derivatization of the alcohol with a chiral auxiliary followed by separation of the resulting diastereomers via standard silica (B1680970) gel chromatography is also a viable method. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Advanced Spectroscopic Characterization and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment

The ¹H and ¹³C NMR spectra of (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol are predicted to exhibit characteristic signals influenced by the electronic effects of the bromine and tert-butyl substituents on the two phenyl rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct regions for aromatic, benzylic, and aliphatic protons.

Aromatic Protons (δ 7.0-7.6 ppm): The protons on the two phenyl rings will appear in this region. The 2-bromophenyl group will display a complex splitting pattern due to the disruption of symmetry by the ortho-bromo substituent. The protons on the 4-(tert-butyl)phenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Benzylic Proton (δ ~5.8-6.0 ppm): The single proton on the carbon connecting the two rings and the hydroxyl group (the benzylic proton) is expected to resonate as a singlet. Its chemical shift is significantly downfield due to the deshielding effects of the two adjacent aromatic rings and the hydroxyl group.

Hydroxyl Proton (δ ~2.0-4.0 ppm): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

tert-Butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

Aromatic Carbons (δ 120-150 ppm): The twelve carbons of the two phenyl rings will resonate in this range. The carbon attached to the bromine atom (C-Br) is expected to be shifted to a lower field compared to the other aromatic carbons. The quaternary carbon of the tert-butyl group and the carbon attached to the tert-butyl group on the phenyl ring will also have distinct chemical shifts.

Benzylic Carbon (δ ~75-80 ppm): The benzylic carbon, bonded to the two aromatic rings and the hydroxyl group, will appear in this region.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 34-35 ppm, while the three equivalent methyl carbons will resonate at approximately δ 31-32 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons | 1.3 (s, 9H) | 31.5 (CH₃) |

| Quaternary tert-Butyl Carbon | - | 34.5 |

| Benzylic Proton | 5.9 (s, 1H) | 78.0 |

| Hydroxyl Proton | 2.5 (br s, 1H) | - |

| Aromatic Protons | 7.1-7.6 (m, 8H) | 125-152 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be crucial for confirming the through-bond connectivities between the protons on each of the aromatic rings. For instance, it would show correlations between adjacent protons on the 2-bromophenyl ring and between the ortho and meta protons on the 4-(tert-butyl)phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. It would also show a clear correlation between the benzylic proton signal and the benzylic carbon signal, as well as the tert-butyl proton signal and the methyl carbon signals of the tert-butyl group. This is instrumental in confirming the assignment of the carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, C₁₇H₁₉BrO. The presence of the bromine atom is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The following table details the expected exact masses for the molecular ions of this compound.

| Ion Formula | Isotope Composition | Calculated Exact Mass |

| [C₁₇H₁₉⁷⁹BrO]⁺ | ⁷⁹Br | 318.0620 |

| [C₁₇H₁₉⁸¹BrO]⁺ | ⁸¹Br | 320.0600 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways are expected to involve:

Loss of a Methyl Group: A common fragmentation for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and one of the phenyl rings can occur, leading to the formation of characteristic fragment ions.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O) from the molecular ion, is a common fragmentation pathway for alcohols.

Loss of Bromine: The bromine atom can be lost as a radical (•Br), leading to a significant fragment ion.

The table below outlines some of the expected major fragment ions in the MS/MS spectrum of this compound.

| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Loss |

| 303 | [M - CH₃]⁺ |

| 241 | [M - C₆H₄Br]⁺ |

| 183 | [M - C₇H₇BrO]⁺ (loss of bromobenzyl) |

| 171 | [C₆H₄Br-CHOH]⁺ |

| 135 | [C₁₀H₁₅]⁺ (tert-butylphenyl cation) |

Vibrational Spectroscopy (IR and Raman) for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, and aliphatic groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region is expected for the C-O stretching of the secondary alcohol.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl rings are often strong in the Raman spectrum, appearing in the fingerprint region.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be observable.

C-Br Stretch: The C-Br stretch is also Raman active and can provide confirmatory evidence for the presence of the bromine substituent.

The following table summarizes the key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3020-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2970 (strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 (medium-strong, sharp) | Strong |

| C-O Stretch | 1000-1200 (strong) | Medium |

| C-Br Stretch | 500-600 (medium) | Medium |

Analysis of Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds, and absorbs light at a characteristic frequency.

The analysis of the vibrational spectrum allows for the unambiguous identification of key functional groups. The prominent, broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is a clear indicator of the O-H stretching vibration of the methanol (B129727) group. The C-O stretching vibration is typically observed in the 1000-1260 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is found just below 3000 cm⁻¹. The presence of the carbon-bromine bond can be identified by its characteristic stretching vibration, which typically occurs in the fingerprint region at lower wavenumbers.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretch | Alcohol | 3200-3600 (broad) | FTIR |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000-3100 | FTIR/Raman |

| C-H Stretch (Aliphatic) | tert-Butyl | 2850-2970 | FTIR/Raman |

| C=C Stretch (Aromatic) | Phenyl Rings | 1450-1600 | FTIR/Raman |

| C-O Stretch | Alcohol | 1000-1260 | FTIR |

| C-Br Stretch | Bromophenyl | 500-680 | FTIR/Raman |

Conformational Isomerism Studies via Vibrational Signatures

This compound has the potential for conformational isomerism due to the freedom of rotation around the single bonds connecting the central methanol carbon to the two phenyl rings. These different spatial arrangements, or conformers, can have distinct energy levels and may be detectable through vibrational spectroscopy.

Subtle shifts in the vibrational frequencies of certain modes, particularly those involving the C-O-H group and the phenyl rings, can indicate the presence of different conformers. For instance, intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom in a specific conformation could lead to a noticeable change in the O-H stretching frequency. By comparing experimental spectra with theoretical calculations for different possible conformers, researchers can gain insights into the most stable conformations of the molecule in different environments.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While spectroscopic methods provide valuable information about functional groups and conformational possibilities, X-ray crystallography offers a definitive determination of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice.

A successful crystallographic analysis of this compound would provide a wealth of structural data, including bond lengths, bond angles, and torsion angles. This information would reveal the exact conformation of the molecule in the solid state, including the relative orientations of the 2-bromophenyl and 4-(tert-butyl)phenyl rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

Applications As Versatile Synthetic Intermediates

Precursors in the Synthesis of Advanced Organic Scaffolds

The unique structural features of (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol make it an ideal starting material for the synthesis of a range of advanced organic scaffolds, including heterocyclic compounds and polyaryl systems.

The presence of the 2-bromophenyl group adjacent to the methanol (B129727) bridge allows for intramolecular cyclization reactions to form fused heterocyclic systems. One of the most prominent applications of analogous (2-bromophenyl)(aryl)methanols is in the synthesis of dibenzofurans and fluorenes .

For instance, intramolecular dehydration or acid-catalyzed cyclization of the diaryl methanol core can lead to the formation of a fluorene (B118485) ring system. This type of intramolecular Friedel-Crafts reaction is a powerful tool for constructing polycyclic aromatic frameworks. masterorganicchemistry.comexplorationpub.comyoutube.com The reaction typically proceeds by protonation of the hydroxyl group, followed by elimination of water to generate a carbocation, which then undergoes electrophilic aromatic substitution on the adjacent phenyl ring.

Similarly, palladium-catalyzed intramolecular C-O bond formation is a common strategy for the synthesis of dibenzofurans from 2-bromodiaryl ether precursors. While not a direct cyclization of the methanol, the 2-bromoaryl moiety is a key feature for such transformations. rsc.orgrsc.org

| Target Heterocycle | Synthetic Strategy | Key Transformation |

| Fluorenes | Intramolecular Friedel-Crafts Alkylation | Acid-catalyzed cyclization |

| Dibenzofurans | Palladium-catalyzed C-O Coupling | Intramolecular etherification |

This table illustrates potential synthetic routes to heterocyclic compounds starting from precursors structurally related to this compound.

The bromine atom in this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the extension of the biaryl system to create more complex polyaryl structures.

In a typical Suzuki-Miyaura coupling , the bromo-substituted ring can be coupled with a variety of organoboron reagents to introduce an additional aryl or heteroaryl group. This methodology is widely used for the synthesis of triaryl and higher polyaryl systems, which are important motifs in many functional materials and pharmaceutical compounds.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction is instrumental in the synthesis of arylamines, which are prevalent in medicinal chemistry and materials science. By first converting the methanol group to a more stable protecting group, the bromine can be selectively reacted. Subsequent deprotection and further modification of the hydroxyl group would then be possible.

| Cross-Coupling Reaction | Reactant | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Polyaryl system |

| Buchwald-Hartwig | Primary/secondary amine | Arylamine derivative |

This table summarizes the potential cross-coupling reactions that this compound can undergo to form extended polyaryl systems.

Role in Medicinal Chemistry Research as Synthetic Precursors

The biaryl methanol scaffold is a common structural motif in a number of biologically active molecules. The ability to functionalize both the aromatic rings and the methanol bridge of this compound makes it a valuable precursor in medicinal chemistry research. For instance, fluorene and dibenzofuran (B1670420) cores, which can be synthesized from this precursor, are present in various compounds with a range of biological activities. explorationpub.com

Derivatives of this compound could potentially be explored for their therapeutic properties, leveraging the synthetic handles available for modification. The tert-butyl group can enhance lipophilicity, which may influence the pharmacokinetic properties of potential drug candidates.

Material Science Applications as Building Blocks for Functional Molecules

Polycyclic aromatic hydrocarbons and their heterocyclic analogues, such as fluorenes and dibenzofurans, are of great interest in material science due to their unique photophysical and electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

The synthesis of substituted fluorenes from this compound via intramolecular cyclization provides a route to novel materials. The tert-butyl group can improve the solubility and processability of the resulting polymers or small molecules, which is a crucial aspect for their application in electronic devices. Furthermore, the bromine atom allows for post-cyclization functionalization through cross-coupling reactions, enabling the fine-tuning of the material's electronic properties.

| Functional Material | Potential Application | Key Structural Feature |

| Substituted Fluorenes | OLEDs, OPVs | Extended π-conjugation |

| Polyaryl Systems | Organic conductors | Delocalized electronic system |

This table highlights the potential applications of functional molecules derived from this compound in material science.

Development of Novel Ligands or Catalysts from Derivatives

Biaryl-based phosphine (B1218219) ligands are a cornerstone of modern transition-metal catalysis, particularly in cross-coupling reactions. nih.govacs.orgmit.edu The biaryl scaffold of this compound provides a suitable framework for the synthesis of novel phosphine ligands.

A potential synthetic route could involve the conversion of the methanol group to a phosphine moiety, or the use of the bromine atom as a point of attachment for a phosphine-containing group via a cross-coupling reaction. The steric and electronic properties of the resulting ligand would be influenced by the tert-butyl group and the substitution pattern on the biaryl backbone, potentially leading to catalysts with unique reactivity and selectivity. The development of such specialized ligands is crucial for advancing the field of homogeneous catalysis. beilstein-journals.orgresearchgate.net

Emerging Trends and Future Research Directions

Sustainable Synthesis Approaches for Aryl Methanols

The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For the synthesis of aryl methanols, biocatalysis has emerged as a particularly promising sustainable approach.

Flow Chemistry and Automated Synthesis of Functionalized Aryl Methanols

The synthesis of chiral alcohols, a key feature of many aryl methanol (B129727) structures, has been successfully demonstrated in continuous flow systems utilizing biocatalysis, organometallic catalysis, and metal-free organocatalysis. researchgate.netthe-scientist.com The concept of "reaction telescoping," where multiple synthetic transformations are performed sequentially in a continuous flow setup without the isolation of intermediates, holds immense promise for improving the efficiency and sustainability of complex molecule synthesis. synthiaonline.com

Furthermore, the integration of flow chemistry with automated synthesis platforms is accelerating the discovery and optimization of new reaction pathways. mit.edu Automated systems, utilizing pre-packed reagent cartridges and pre-programmed protocols, can significantly reduce the manual labor and time required for the synthesis of novel compounds. mit.edu This synergy between flow chemistry and automation is poised to play a pivotal role in the future development of synthetic routes to complex aryl methanols like (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol.

Photoredox and Electrocatalytic Transformations Involving Aryl Halides and Alcohols

In recent years, photoredox and electrocatalytic methods have emerged as powerful and sustainable alternatives to traditional cross-coupling reactions. These approaches utilize light or electricity, respectively, to drive chemical transformations under mild conditions, often with high functional group tolerance.

For the synthesis of diaryl methanols, these techniques offer novel strategies for the coupling of aryl halides with aldehydes or other carbonyl compounds. Dual nickel/photoredox catalysis has been shown to effectively mediate the reductive cross-coupling of aryl halides and aldehydes to furnish silyl-protected secondary alcohols. acs.org This methodology provides a valuable route for the construction of the diaryl methanol core. Another promising avenue involves the activation of alcohols, either through derivatization or in situ with N-heterocyclic carbene salts, to enable their cross-coupling with aryl halides under photoredox conditions. mit.eduiscientific.org

Data-Driven and AI-Assisted Retrosynthesis of Complex Aryl Methanol Derivatives

The planning of synthetic routes for complex organic molecules has traditionally been a task reliant on the experience and intuition of expert chemists. However, the advent of artificial intelligence (AI) and machine learning is transforming this landscape. nih.gov Data-driven retrosynthesis tools are now capable of proposing novel and efficient synthetic pathways by learning from the vast repository of known chemical reactions. nih.gov

Exploration of New Reactivity Modes and Unconventional Transformations

The quest for novel and more efficient synthetic methods continually drives the exploration of new reactivity modes and unconventional transformations. For the synthesis of functionalized aryl methanols, several emerging areas of research hold significant promise.

One such area is the development of one-pot reactions that allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. For instance, a facile one-pot method for the synthesis of dicarbazolyl(aryl)methanols has been reported, utilizing readily available carbazoles and α-keto acids. acs.org This strategy enables the regioselective formation of a sterically hindered sp3-quaternary carbon center, a structural feature present in many complex diaryl methanols.

The development of novel catalytic systems is another key driver of innovation. While not directly applied to the synthesis of this compound, the continuous development of new catalysts for cross-coupling and other bond-forming reactions will undoubtedly provide new tools for the construction of such molecules. The exploration of unconventional reaction conditions, such as microwave irradiation or mechanochemistry, can also lead to new and improved synthetic outcomes. As our fundamental understanding of chemical reactivity deepens, we can expect the discovery of entirely new transformations that will further expand the synthetic chemist's toolbox for the preparation of complex aryl methanol derivatives.

Q & A

Basic: What synthetic routes are commonly used to prepare (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol, and what characterization methods validate its structure?

Answer:

The compound is typically synthesized via Grignard reactions or cross-coupling strategies . For example, a ketone precursor (e.g., (2-bromophenyl)(4-(tert-butyl)phenyl)methanone) can undergo nucleophilic addition using organomagnesium reagents . Alternatively, Suzuki-Miyaura coupling may link bromophenyl and tert-butylphenyl fragments using palladium catalysts .

Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm the methanolic -OH ( ~1.5–2.5 ppm) and tert-butyl group ( ~1.3 ppm, singlet) .

- X-ray crystallography : Resolves steric effects from the tert-butyl group and confirms spatial arrangement .

- IR spectroscopy : O-H stretch ( ~3200–3600 cm) and C-Br vibrations ( ~500–600 cm) .

Advanced: How does the tert-butyl substituent affect reactivity in cross-coupling or functionalization reactions?

Answer:

The tert-butyl group introduces significant steric hindrance , slowing reaction kinetics in cross-couplings (e.g., Suzuki or Buchwald-Hartwig) by shielding the aryl ring. Electronic effects are minimal due to its weak electron-donating nature. Strategies to mitigate steric challenges include:

- Using bulky ligands (e.g., XPhos) to enhance catalyst turnover .

- Elevating reaction temperatures (e.g., reflux in toluene) to overcome activation barriers .

- Competitive binding studies (e.g., with less hindered analogs) quantify steric effects via kinetic profiling .

Basic: Which spectroscopic techniques best distinguish the hydroxyl group in this methanol derivative?

Answer:

- H NMR : The -OH proton appears as a broad singlet ( ~1.5–2.5 ppm), exchangeable with DO.

- IR spectroscopy : Strong O-H stretch ( ~3200–3600 cm), often broad due to hydrogen bonding .

- DEPT-135 NMR : Differentiates -OH (absent in DEPT) from neighboring CH groups.

- HSQC : Correlates hydroxyl proton with adjacent carbon ( ~60–70 ppm for C-OH) .

Advanced: How can low yields in derivative synthesis be optimized, and what analytical tools diagnose side reactions?

Answer:

Low yields may arise from:

- Steric hindrance (tert-butyl group): Optimize with high-temperature protocols or microwave-assisted synthesis .

- Byproduct formation : Use HPLC-MS or GC-MS to identify impurities (e.g., dehalogenated products from C-Br cleavage) .

- Catalyst deactivation : Screen alternatives (e.g., PdCl(dppf) vs. Pd(OAc)) and adjust solvent polarity (e.g., DMF vs. THF) .

Diagnostics : - High-resolution mass spectrometry (HRMS) confirms unexpected adducts (e.g., dimerization via ether linkages) .

- In situ IR monitors reaction progress by tracking carbonyl or hydroxyl intermediates .

Basic: What purity assessment methods are recommended for this compound post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) assess purity (>95% typical) .

- Melting point analysis : Sharp melting range indicates purity (compare with literature values) .

- Thin-layer chromatography (TLC) : R comparison against known standards in ethyl acetate/hexane systems .

Advanced: How can tandem mass spectrometry (MS/MS) resolve byproducts from bromine isotope patterns?

Answer:

Bromine (Br and Br, ~1:1 ratio) creates distinct isotopic clusters in MS. For example:

- Parent ion : [M+H] shows doublet peaks separated by 2 Da.

- Fragmentation : Loss of HO (18 Da) or CH (tert-butyl, 57 Da) generates daughter ions with matching isotopic signatures.

Applications : - Differentiate isomers : Fragmentation patterns vary based on bromine position (ortho vs. para) .

- Identify debromination : Look for loss of 80/82 Da (Br) and corresponding isotopic shifts .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile organic byproducts (e.g., ethanol during synthesis) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Answer:

- DFT calculations : Model transition states (e.g., Pd-catalyzed coupling) to assess activation energies influenced by tert-butyl sterics .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450 for metabolic studies) .

- QSAR models : Correlate substituent effects (e.g., Br vs. Cl) with reaction rates or binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.